molecular formula C14H27N3O2 B1390854 tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate CAS No. 903094-57-5

tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B1390854
CAS No.: 903094-57-5
M. Wt: 269.38 g/mol
InChI Key: FWXFHIGFBZXEOP-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Biological Activity

tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate, with the CAS number 903094-57-5, is a compound of significant interest in pharmaceutical research due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Molecular Formula : C14_{14}H27_{27}N3_3O2_2
  • Molecular Weight : 269.38 g/mol
  • Structure : The compound features a tert-butyl carbamate moiety linked to a piperidine and pyrrolidine structure, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its effects on cellular processes.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, similar compounds have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These effects were observed at low concentrations (0.78 to 3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC) Mechanism of Action
Compound 44MRSA0.78 - 3.125 μg/mLDisruption of cell wall synthesis
VREfm0.78 - 3.125 μg/mLDisruption of cell wall synthesis

The mechanism by which this compound exerts its antimicrobial effects is primarily through the disruption of bacterial cell wall synthesis. This is critical for maintaining bacterial integrity and viability, particularly against resistant strains .

Pharmacological Screening

In vitro Studies : Preliminary pharmacological screening has indicated that this compound may also influence inflammatory pathways. For example, it has been shown to modulate IL-1β release in LPS/ATP-stimulated human macrophages, suggesting potential anti-inflammatory properties . The concentration-dependent inhibition of pyroptosis highlights its relevance in treating inflammatory diseases.

Study Findings
In vitro screeningInhibition of IL-1β release by up to 35%
Pyroptosis inhibitionConcentration-dependent effects observed

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of related compounds, researchers found that derivatives exhibiting structural similarities to this compound significantly reduced IL-1β levels in macrophages. This suggests that the compound could be beneficial in conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of related carbamates against resistant bacterial strains. The findings revealed that these compounds not only inhibited bacterial growth but also exhibited bactericidal activity against biofilm-forming strains, which are notoriously difficult to treat .

Properties

IUPAC Name

tert-butyl N-(1-piperidin-4-ylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-6-9-17(10-11)12-4-7-15-8-5-12/h11-12,15H,4-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXFHIGFBZXEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655178
Record name tert-Butyl [1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903094-57-5
Record name tert-Butyl [1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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